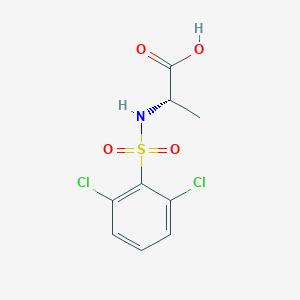
(2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid is an organic compound characterized by the presence of a sulfonamide group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzenesulfonyl chloride and (S)-alanine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 2,6-dichlorobenzenesulfonyl chloride is added dropwise to a solution of (S)-alanine and triethylamine in dichloromethane at low temperature. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the sulfonamide group.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Industry: It is utilized in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The propanoic acid moiety may also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(2,4-Dichlorobenzenesulfonamido)propanoic acid
- (2S)-2-(2,6-Difluorobenzenesulfonamido)propanoic acid
- (2S)-2-(2,6-Dibromobenzenesulfonamido)propanoic acid
Uniqueness
(2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from similar compounds with different halogen substituents.
Eigenschaften
Molekularformel |
C9H9Cl2NO4S |
|---|---|
Molekulargewicht |
298.14 g/mol |
IUPAC-Name |
(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-5(9(13)14)12-17(15,16)8-6(10)3-2-4-7(8)11/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1 |
InChI-Schlüssel |
PAUBDKVONJBMDJ-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl |
Kanonische SMILES |
CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





methanol](/img/structure/B13164983.png)
![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide](/img/structure/B13164992.png)
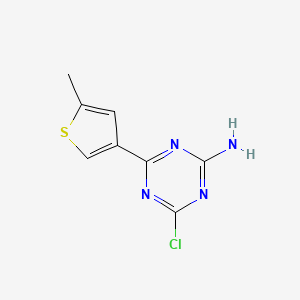
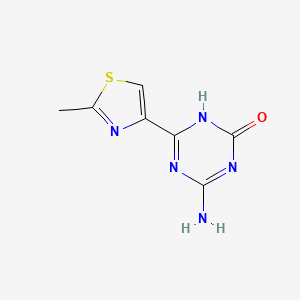
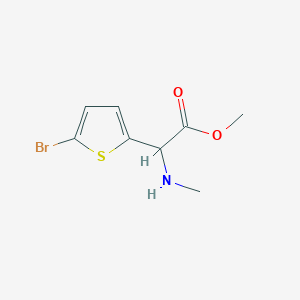
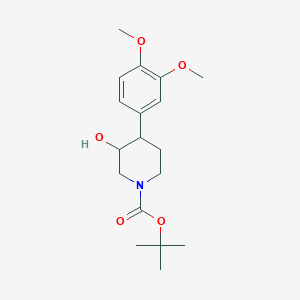
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165015.png)

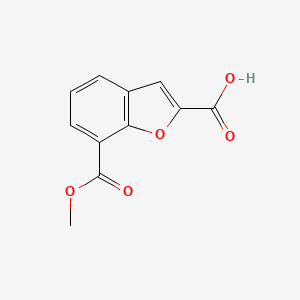
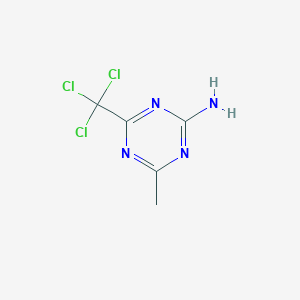
![2-Amino-N-[(benzylcarbamoyl)methyl]acetamide](/img/structure/B13165028.png)
